molecular formula C8H6ClFO2 B7964933 3-Chloro-6-fluoro-2-methylbenzoic acid

3-Chloro-6-fluoro-2-methylbenzoic acid

Cat. No.: B7964933
M. Wt: 188.58 g/mol
InChI Key: GODZTIPGAIEKHO-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-methylbenzoic acid (CAS 1427391-34-1) is a high-value benzoic acid derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound features a molecular formula of C 8 H 6 ClFO 2 and a molecular weight of 188.58 g/mol [ 1 ]. Its structure, which incorporates halogen atoms (chloro and fluoro) and a methyl group on the benzoic acid ring, makes it a critical intermediate for constructing more complex molecules. Benzoic acid derivatives are extensively investigated for their biological activities and are commonly used in the manufacture of pharmaceuticals, dyes, and as inhibitors for bacterial growth [ 3 ]. Specifically, substituted methyl-benzoic acids like this one are valuable precursors in developing active pharmaceutical ingredients (APIs), including anticancer drugs, as they are excellent models for studying solubility behavior relevant to pharmaceuticals [ 3 ]. Researchers utilize this compound in structural and vibrational analysis studies using experimental and quantum chemical density functional theory (DFT) methods to understand its molecular parameters and reactivity [ 3 ]. Key Applications: Pharmaceutical Intermediate: A crucial synthon in medicinal chemistry for the synthesis of novel drug candidates. Material Science Research: Used in the development of organic materials and ligands for metal-organic frameworks (MOFs). Chemical Biology: Serves as a model compound for studying molecular interactions, vibrational spectra, and hydrogen bonding. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-fluoro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODZTIPGAIEKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Chloro 6 Fluoro 2 Methylbenzoic Acid

Tandem Metallation Sequences for ortho-Substituted Benzoic Acids

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. This method relies on the use of a directed metalation group (DMG), which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with a variety of electrophiles.

The carboxylic acid group itself can act as a directing group for metalation. rsc.orgorganic-chemistry.org Treatment of an unprotected benzoic acid with a strong base like s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to deprotonation at the position ortho to the carboxylate. rsc.orgorganic-chemistry.org This approach offers a direct route to ortho-substituted benzoic acids. organic-chemistry.org

For a polysubstituted system like 3-Chloro-6-fluoro-2-methylbenzoic acid, a tandem or sequential metalation strategy could be envisioned. The regioselectivity of the lithiation would be influenced by the combined directing effects of the existing substituents. For instance, in halogen-substituted benzoic acids, lithiation often occurs at the position flanked by both the carboxylate and a halogen. rsc.org The development of a successful synthesis would require careful consideration of the directing abilities of the chloro, fluoro, and methyl groups to achieve the desired substitution pattern.

Transition-Metal-Catalyzed Pathways to Fluorinated and Chlorinated Aromatic Systems

Transition-metal catalysis has revolutionized the synthesis of halogenated aromatic compounds, providing mild and efficient methods for the introduction of fluorine and chlorine. nih.gov

The synthesis of fluorinated arenes can be achieved through palladium-catalyzed fluorination of aryl triflates or bromides. nih.gov These reactions often employ a nucleophilic fluoride (B91410) source, such as a metal fluoride, in conjunction with a palladium catalyst. nih.govrsc.org The development of effective fluoride sources and ligands that promote the challenging C-F bond-forming reductive elimination step has been a key area of research. rsc.orgacs.org

Similarly, transition-metal catalysis can be employed for the introduction of chlorine. While direct chlorination is often feasible, catalyzed methods can offer improved regioselectivity and functional group tolerance.

For a molecule like this compound, a convergent approach utilizing transition-metal-catalyzed cross-coupling reactions could be highly effective. For example, a suitably substituted arylboronic acid could be coupled with a chlorinated and fluorinated aromatic partner in a Suzuki-Miyaura reaction. Alternatively, a sequence of transition-metal-catalyzed C-H activation/functionalization reactions could be employed to build up the desired substitution pattern on a simpler benzoic acid precursor. The reactivity of C-H bonds ortho to fluorine substituents is often enhanced, providing a handle for regioselective functionalization. acs.org

Reaction Type Catalyst/Reagents Utility in Synthesis
Pd-catalyzed FluorinationPd(0) catalyst, Nucleophilic fluoride source (e.g., AgF, CsF)Introduction of fluorine onto the aromatic ring. nih.govacs.org
Suzuki-Miyaura CouplingPd catalyst, BaseFormation of C-C bonds to assemble the substituted aromatic core.
C-H Activation/FunctionalizationRh, Ir, or Pd catalystsRegioselective introduction of substituents at specific C-H bonds. acs.orgnih.gov

Deoxyfluorination of Carboxylic Acids to Acyl Fluorides as Intermediates

The conversion of carboxylic acids to acyl fluorides represents a valuable transformation in organic synthesis, as acyl fluorides are often more stable and selective acylating agents than the corresponding acyl chlorides. This transformation can be achieved through deoxyfluorination, a reaction that replaces the hydroxyl group of the carboxylic acid with a fluorine atom.

A common reagent for this purpose is diethylaminosulfur trifluoride (DAST). The reaction of this compound with DAST would proceed to form 3-chloro-6-fluoro-2-methylbenzoyl fluoride. This intermediate can then be used in subsequent reactions, such as amide bond formation, often with higher yields and cleaner reaction profiles compared to using the corresponding acyl chloride. Other modern deoxyfluorinating agents that can be employed include Deoxo-Fluor and PyFluor.

The general transformation can be represented as follows:

Reaction Scheme: Deoxyfluorination of a Substituted Benzoic Acid

R-COOH + (C₂H₅)₂NSF₃ (DAST) → R-COF + (C₂H₅)₂NSOF + HF

Below is a table summarizing the use of deoxyfluorinating agents for the synthesis of various acyl fluorides from their corresponding carboxylic acids, illustrating the general utility of this method.

Carboxylic AcidDeoxyfluorinating ReagentSolventTemperatureYield (%)
4-Nitrobenzoic acidDASTCH₂Cl₂rt95
2-Naphthoic acidDeoxo-FluorCH₂Cl₂rt92
(E)-Cinnamic acidPyFluorCH₂Cl₂rt88
IbuprofenDASTToluene (B28343)60 °C90

This table presents representative data from the literature and may not reflect the exact conditions for the deoxyfluorination of this compound.

Process Optimization and Scalability in Laboratory-Scale Synthesis

The laboratory-scale synthesis of this compound, particularly via the ortho-lithiation route, requires careful optimization to ensure safety, efficiency, and scalability. The use of organolithium reagents such as n-butyllithium necessitates an inert, anhydrous atmosphere and strict temperature control, as these reagents are pyrophoric and highly reactive.

Key Optimization Parameters:

Temperature: Ortho-lithiation reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Maintaining this temperature consistently is crucial for reproducible results.

Reagent Addition: Slow, dropwise addition of n-butyllithium to a solution of the substrate (1-chloro-4-fluoro-2-methylbenzene) is essential to control the exothermicity of the reaction.

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used to solvate the organolithium species and facilitate the reaction.

Quenching: The carboxylation step, involving the quenching of the aryllithium intermediate with carbon dioxide (usually from dry ice), must also be carefully controlled to maximize the yield of the desired carboxylic acid.

Scalability Considerations:

Scaling up this synthesis from milligram to gram or kilogram quantities presents several challenges. Heat dissipation becomes a major concern in larger reaction vessels. The viscosity of the reaction mixture can also increase, requiring more efficient stirring. The work-up procedure, which typically involves an aqueous extraction to separate the product, must be adapted for larger volumes to ensure efficient separation and minimize product loss. For larger scale syntheses, alternative methods such as oxidation of the corresponding toluene derivative with a strong oxidant like potassium permanganate (B83412) might be considered, although this can present its own challenges with respect to waste disposal and product purification. researchgate.net

Stereoselective and Stereospecific Synthesis Considerations

The molecule this compound is achiral and therefore does not have enantiomers. However, stereochemical principles are still relevant when considering the molecule's conformation and the synthesis of its chiral derivatives.

The presence of three substituents in the ortho and meta positions relative to each other, and particularly the two substituents ortho to the carboxylic acid group (chlorine and methyl), leads to significant steric hindrance. This steric crowding forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. wikipedia.org This phenomenon, known as the "ortho effect," has a profound impact on the molecule's physical and chemical properties, including its acidity. wikipedia.orgresearchgate.net

While this compound itself is not chiral, the restricted rotation around the aryl-C(O)OH bond is a key feature. In more sterically hindered systems, such as biphenyls with bulky ortho substituents, this restricted rotation can lead to atropisomerism, where the rotational isomers can be isolated as stable enantiomers. For this compound, the energy barrier to rotation is not high enough to allow for the isolation of stable atropisomers at room temperature.

However, if this molecule were to be used as a precursor in a synthesis that introduces a chiral center, the conformation of the benzoic acid could influence the stereochemical outcome of the reaction. For example, in a reaction involving a chiral reagent or catalyst, the non-planar nature of the benzoic acid derivative could lead to diastereoselective transformations. Therefore, while the target molecule is achiral, an understanding of its conformational preferences due to steric effects is crucial for its application in stereoselective synthesis.

Reactivity and Mechanistic Studies of 3 Chloro 6 Fluoro 2 Methylbenzoic Acid

Investigations into Aromatic Substitution Reactions

Nucleophilic and Electrophilic Substitution Patterns at the Benzene (B151609) Ring

Nucleophilic Aromatic Substitution (SNAF):

Nucleophilic aromatic substitution is a plausible reaction pathway for this molecule, particularly given the presence of electron-withdrawing halogen substituents. Generally, SNAr reactions are favored by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In the context of nucleophilic aromatic substitution, the fluorine atom is often a better leaving group than chlorine. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comyoutube.com

While specific studies on 3-Chloro-6-fluoro-2-methylbenzoic acid are not abundant, research on related ortho-fluoro and ortho-methoxy benzoic acids has shown that the fluoro or methoxy (B1213986) group can be displaced by strong nucleophiles like organolithium and Grignard reagents without the need to protect the carboxylic acid functionality. researchgate.net This suggests that a similar displacement of the fluorine atom in this compound by a potent nucleophile could be a viable reaction, likely occurring at the carbon bearing the fluorine atom.

Electrophilic Aromatic Substitution (EAS):

The directing effects of the substituents are summarized in the table below:

SubstituentPositionElectronic EffectDirecting Effect
-COOH1DeactivatingMeta
-CH₃2ActivatingOrtho, Para
-Cl3DeactivatingOrtho, Para
-F6DeactivatingOrtho, Para

Influence of Halogen and Methyl Groups on Ring Reactivity

The combination of halogen and methyl groups creates a nuanced reactivity profile. The halogens (chlorine and fluorine) are deactivating due to their strong inductive electron-withdrawing effect (-I), which outweighs their resonance electron-donating effect (+R). researchgate.net This deactivation makes the benzene ring less susceptible to electrophilic attack. researchgate.net Conversely, the methyl group is weakly activating due to its inductive electron-donating effect and hyperconjugation. researchgate.net

In the case of this compound, the deactivating effects of the two halogens and the carboxylic acid group are expected to dominate over the activating effect of the methyl group, rendering the ring significantly less reactive towards electrophiles than benzene itself. For nucleophilic substitution, the halogens play a dual role. Their electron-withdrawing nature activates the ring towards nucleophilic attack, and they can also serve as leaving groups.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can undergo a range of transformations.

Oxidation and Reduction Pathways of the Carboxyl Moiety

The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation. However, the benzene ring itself can be oxidized under harsh conditions, though this is not a transformation of the carboxyl moiety itself.

Reduction of the carboxylic acid group in this compound to the corresponding benzyl (B1604629) alcohol can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids.

Decarboxylative Reactions and Related Mechanisms

A related transformation is the use of the carboxylic acid as a precursor for other functional groups. For instance, 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID has been reported to react with phthalimide (B116566) in refluxing glycerol (B35011) dimethyl ether to form the corresponding N-substituted phthalimide, demonstrating a transformation of the carboxylic acid group. guidechem.com

Ortho Effect Analysis in this compound

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where the presence of a substituent at the ortho position to the carboxylic acid group often leads to a significant increase in acidity compared to the meta and para isomers, regardless of the electronic nature of the substituent. google.comnih.gov This effect is generally attributed to a combination of steric and electronic factors. google.comlab-chemicals.com

In this compound, there are two ortho substituents: a methyl group at C2 and a fluoro group at C6. Detailed computational studies on the closely related 2-chloro-6-fluorobenzoic acid provide valuable insights. nih.gov These studies show that to minimize steric repulsion between the ortho substituents and the carboxylic acid group, the carboxyl moiety is forced to twist out of the plane of the benzene ring. nih.gov This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring. google.com

The steric inhibition of resonance has a profound effect on acidity. In the undissociated acid, resonance stabilization between the carboxyl group and the ring is diminished. More importantly, in the resulting carboxylate anion, the negative charge is more effectively localized on the oxygen atoms and does not delocalize into the ring to the same extent as in an unsubstituted benzoate (B1203000) anion. This localization of charge in the conjugate base, coupled with the inductive electron-withdrawing effects of the ortho substituents, stabilizes the anion and thus increases the acidity of the parent acid. google.com

The table below shows the calculated dihedral angles for the conformers of 2-chloro-6-fluorobenzoic acid, illustrating the non-planar nature of the carboxylic group.

ConformerO=C-O-H Dihedral (°)C6-C-C=O Dihedral (°)C2-C-C=O Dihedral (°)Relative Energy (kJ·mol⁻¹)
cis-0.1-90.189.40.00
trans179.9-90.089.617.07

Data adapted from a computational study on 2-chloro-6-fluorobenzoic acid. nih.gov

Given the presence of two ortho substituents in this compound (a methyl group and a fluoro group), a significant ortho effect is anticipated, leading to an enhanced acidity compared to benzoic acid and its meta- and para-substituted isomers. The steric hindrance from both the methyl and fluoro groups would compel the carboxylic acid group to adopt a non-planar conformation, leading to the stabilization of the carboxylate anion and a corresponding increase in acidity.

Steric Inhibition of Resonance (SIR) and its Implications

The phenomenon known as the ortho effect is critical to understanding the acidity of substituted benzoic acids, with Steric Inhibition of Resonance (SIR) being a primary contributor. vedantu.com In this compound, the presence of two substituents, a methyl group and a chlorine atom, ortho to the carboxylic acid group (at positions 2 and 6, respectively, considering the fluoro substituent for numbering priority) creates significant steric hindrance. wikipedia.orgyoutube.com This steric strain forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring. wikipedia.orgkotafactory.com

Normally, the carboxyl group is coplanar with the benzene ring, allowing for resonance between its π-system and the aromatic ring. This resonance, or cross-conjugation, partially delocalizes the lone pairs of the hydroxyl oxygen into the ring, which slightly destabilizes the carboxylate anion upon deprotonation. vedantu.comstackexchange.com By forcing the -COOH group out of planarity, the SIR effect disrupts this resonance. chemzipper.com The primary implication of this is an increase in the acidity of the benzoic acid. vedantu.comkotafactory.com When the acid donates a proton, the resulting carboxylate anion (-COO⁻) is stabilized by resonance between the two oxygen atoms. The prevention of resonance with the benzene ring means that the negative charge is more effectively delocalized onto the two oxygen atoms of the carboxylate, stabilizing the conjugate base and thus making the parent acid a stronger acid. kotafactory.comkhanacademy.org This effect is a general characteristic for ortho-substituted benzoic acids, making them stronger acids than their meta and para isomers, as well as benzoic acid itself, regardless of the electronic nature of the substituent. vedantu.comwikipedia.org

Computational studies on the closely related 2-chloro-6-fluorobenzoic acid and 2,6-dichlorobenzoic acid confirm that to minimize repulsion between the ortho substituents and the carboxyl group's oxygen atoms, the carboxylic moiety is twisted significantly, in some cases becoming nearly perpendicular to the ring plane. nih.govresearchgate.net This forced conformation is a direct consequence of SIR.

Table 1: Impact of Ortho-Substitution on Benzoic Acid Acidity

Compound Substituent(s) at Ortho Position(s) Key Effect Impact on Acidity
Benzoic Acid None Resonance with ring Baseline acidity
o-Toluic acid -CH₃ SIR / Ortho Effect Increased
2,6-Dimethylbenzoic acid -CH₃, -CH₃ Significant SIR Strongly Increased stackexchange.com

Proximity Electrical Effects of Ortho-Substituents

Beyond steric effects, the electrical properties of the ortho substituents exert a strong influence on the acidity of the carboxylic group through proximity effects, often termed field effects. These are through-space electrostatic interactions, distinct from the through-bond inductive effect. In this compound, the highly electronegative chlorine and fluorine atoms create a significant dipole moment.

The chloro group at the ortho position and the fluoro group at the adjacent meta position (position 3) are powerful electron-withdrawing groups. This electron withdrawal occurs via both the inductive effect (through sigma bonds) and a through-space field effect. rsc.org These effects polarize the O-H bond of the carboxylic acid, facilitating the release of the proton (H⁺). While fluorine is more electronegative than chlorine, its electron-withdrawing effect in some aromatic systems can be moderated by a stronger +M (mesomeric or resonance) effect due to better orbital overlap between the 2p orbitals of fluorine and carbon. sarthaks.combrainly.inquora.com However, in the case of ortho-substituted acids, the inductive and field effects are dominant in increasing acidity. quora.comquora.com

Intramolecular Hydrogen Bonding and its Role in Reactivity

The potential for intramolecular hydrogen bonding is another key factor in determining the conformation and reactivity of substituted benzoic acids. In molecules containing a proton donor (like the -OH of the carboxyl group) and a proton acceptor (like a fluorine or oxygen atom) in close proximity, a stabilizing hydrogen bond can form.

For this compound, an intramolecular hydrogen bond of the O-H---F type could potentially form between the carboxylic acid proton and the ortho-fluoro substituent. However, detailed quantum chemical calculations performed on the related 2-fluorobenzoic acid (2FBA) show that conformers featuring this O-H---F bond (the trans conformers) are significantly higher in energy than the cis conformers where no such bond exists. nih.govstackexchange.com The most stable conformers are those where the carboxylic proton is oriented away from the fluorine atom. nih.govstackexchange.com In these stable cis conformers, other, weaker interactions, such as C-H---O, may play a role in stabilization. stackexchange.com

While a strong O-H---F hydrogen bond in the undissociated acid would stabilize it and decrease its acidity, the evidence suggests this is not the dominant interaction in the lowest energy state. stackexchange.com In some specific cases, like salicylic (B10762653) acid (o-hydroxybenzoic acid), intramolecular hydrogen bonding in the conjugate base provides significant stabilization, which greatly increases the acidity of the parent acid. quora.com For this compound, given the computational findings for similar molecules, it is unlikely that intramolecular hydrogen bonding plays a major acid-strengthening role; rather, the reactivity is dominated by the steric and field effects discussed previously.

Metal-Catalyzed Coupling and Cyclization Reactions

The halogen and methyl substituents on this compound make it a candidate for various metal-catalyzed reactions, enabling the construction of more complex molecular architectures.

C-H Activation and Annulation Processes

Modern synthetic chemistry increasingly utilizes C-H activation, where a typically unreactive carbon-hydrogen bond is cleaved and replaced with a new bond, often with the aid of a transition metal catalyst. The carboxylic acid group can act as a directing group in such transformations, guiding the catalyst to a specific C-H bond, usually at the ortho position.

In a molecule like this compound, the C-H bond at position 5 is a potential site for such directed functionalization. Palladium-catalyzed C-H activation/annulation reactions are well-established for benzoic acids, allowing them to react with alkynes or alkenes to form fused polycyclic systems. The general mechanism involves the formation of a palladacycle intermediate via ortho C-H activation, followed by insertion of the coupling partner and reductive elimination to yield the annulated product. While the existing substituents add complexity, they also offer handles for further diversification of the resulting products.

Halogen-Induced Cyclization Reactions in Related Systems

Halogen atoms on an aromatic ring can participate in or induce cyclization reactions, a process known as halocyclization. mdpi.com These reactions typically proceed via an electrophilic mechanism where a halogen atom is attacked by a nucleophile within the same molecule, leading to a cyclic product. A classic example is the iodolactonization of unsaturated carboxylic acids.

In the context of this compound, while the aromatic halogens are generally less reactive in this manner than in aliphatic systems, related transformations have been developed. For instance, decarboxylative halogenation methods can convert aryl carboxylic acids into aryl halides. osti.govacs.org More relevantly, intramolecular cyclizations can be triggered under specific conditions. For example, a suitably placed nucleophilic side chain could potentially displace one of the halogens (particularly the chlorine, which is a better leaving group than fluorine) in an intramolecular nucleophilic aromatic substitution (SNAr) reaction to form a heterocyclic ring, a process often facilitated by a metal catalyst or strong base.

Kinetics and Thermodynamics of Proton Transfer Reactions

The kinetics and thermodynamics of proton transfer from this compound are central to its acidic character. The thermodynamic aspect is quantified by the acid dissociation constant (pKa), while the kinetics relate to the rates of protonation and deprotonation.

The pKa value is a direct measure of acid strength. Based on the principles discussed, the pKa of this compound is expected to be significantly lower (indicating a stronger acid) than that of benzoic acid. This is due to the cumulative acid-strengthening effects:

Steric Inhibition of Resonance (SIR): The ortho methyl and chloro groups force the carboxyl group out of the ring's plane, stabilizing the carboxylate anion. vedantu.comwikipedia.org

Inductive/Field Effects: The potent electron-withdrawing nature of the ortho-chloro and meta-fluoro substituents strongly polarizes the O-H bond and stabilizes the resulting conjugate base. rsc.org

Table 2: Estimated Contributions to Acidity of this compound

Effect Contributing Substituents Predicted Impact on Acidity
Steric Inhibition of Resonance 2-CH₃, 6-Cl Strong Increase
Inductive/Field Effect 3-F, 6-Cl Strong Increase
Intramolecular H-Bonding 6-F (potential) Likely negligible or minor nih.govstackexchange.com

The kinetics of the proton transfer are typically very fast for carboxylic acids in aqueous solution. The rate of deprotonation is influenced by the stability of the transition state leading to the carboxylate anion. The electron-withdrawing substituents that stabilize the final anion also stabilize the transition state, leading to a fast deprotonation rate. Conversely, the rate of protonation of the carboxylate anion would be slower compared to the benzoate anion due to the reduced electron density on the carboxylate oxygen atoms, a consequence of the field and inductive effects of the halogen substituents. Studies on proton transfer in nonpolar solvents have shown that the process is highly sensitive to the immediate environment and stoichiometry of interacting species. pitt.edu

Derivatization and Advanced Applications in Chemical Synthesis

Utilization as a Synthetic Building Block

As a fluorinated aryl building block, this compound serves as a foundational material for constructing more elaborate molecular architectures. bldpharm.comsigmaaldrich.com Its multiple functional groups allow for facile and targeted reactions. sigmaaldrich.com

Research has demonstrated the utility of 3-Chloro-6-fluoro-2-methylbenzoic acid as a pharmaceutical intermediate. sigmaaldrich.com It has been successfully used in the synthesis of inhibitors for stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in metabolic diseases. sigmaaldrich.com One documented synthetic route involves the reaction of this compound with phthalimide (B116566) in glycerol (B35011) dimethyl ether, which proceeds under reflux conditions. sigmaaldrich.com This method is noted for its simplicity and high atom economy, yielding the desired product after extraction and purification by column chromatography. sigmaaldrich.com

The broader class of fluoro- and chloro-substituted benzoic acid derivatives are known to be valuable precursors in the production of various specialty chemicals, including dyes. sigmaaldrich.com Furthermore, these types of compounds have been utilized as artificial tracers to study flow dynamics in applications such as geothermal systems and oil wells to help optimize recovery operations. sigmaaldrich.com While specific applications of this compound in materials like liquid crystals or metal-organic frameworks (MOFs) are not extensively documented, its isomers and related compounds are used in these areas. For instance, the related compound 3-Chloro-2-fluorobenzoic acid can be used to form ligands for MOFs.

Applications in Medicinal Chemistry Research (excluding clinical data)

The incorporation of fluorine into drug candidates can significantly enhance properties such as metabolic stability and binding affinity. The subject compound is a prime example of a fluorinated building block used in the discovery of new therapeutic agents. sigmaaldrich.com

This compound is explicitly identified as a pharmaceutical intermediate in the development of novel drugs. sigmaaldrich.com Its most prominent reported use is in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of conditions like obesity. sigmaaldrich.com The compound serves as a key structural component for intermediates that lead to the final active pharmaceutical ingredients. sigmaaldrich.com The utility of this structural class is further highlighted by the use of its isomers in creating other important medicinal compounds, such as inhibitors for the epidermal growth factor receptor (EGFR) and the drug Avacopan, which is used to treat certain autoimmune diseases.

Fluorinated amino acids are critical tools in medicinal chemistry and protein engineering, often serving as biochemical probes. The fluorine atom provides a unique spectroscopic handle for ¹⁹F NMR studies. While direct synthesis using this compound is not detailed, closely related isomers are employed for this purpose. For example, 3-chloro-2-fluorobenzoic acid is used to prepare fluorine probe molecules that help identify and quantify amino acids in metabolomics research via ¹⁹F NMR. The synthesis involves reacting the benzoic acid with hydroxysuccinimide, catalyzed by N,N'-dicyclohexyl carbodiimide (B86325) (DCC), to create a probe capable of tagging amino acids. This demonstrates the potential of this class of compounds to contribute to the development of advanced biochemical tools.

Role in Agrochemical Development

The development of modern agrochemicals increasingly relies on intermediates containing fluorine to create products with high efficacy and low toxicity. Chloro-substituted benzoic acids have long been recognized as versatile precursors in the synthesis of pesticides. sigmaaldrich.com The presence of both chlorine and fluorine in this compound makes it structurally relevant to the fourth generation of pesticides, many of which are fluorine-containing pyridine (B92270) products. These advanced pesticides are considered the "chips" of the agricultural industry. Although a direct synthetic pathway from this compound to a specific commercial pesticide is not specified in the reviewed literature, its chemical features align with the structural motifs sought after in modern agrochemical research. sigmaaldrich.com

Interactive Data Table: Applications of this compound and Related Compounds

FieldApplicationSpecific Compound UsedFindingCitation
Medicinal Chemistry Precursor for SCD1 InhibitorsThis compoundServes as an intermediate in the synthesis of potential treatments for obesity. sigmaaldrich.com
Medicinal Chemistry Precursor for Aurora A Inhibitors3-Chloro-2-fluorobenzoic acid (Isomer)Used as a building block for potential anticancer agents.
Medicinal Chemistry Precursor for EGFR Inhibitors2-Fluoro-6-methylbenzoic acid (Isomer)Key component in the synthesis of an EGFR inhibitor with a potency of 340 nM.
Biochemical Research Amino Acid Probes for ¹⁹F NMR3-Chloro-2-fluorobenzoic acid (Isomer)Facilitates the identification and quantification of amino acids in metabolomics.
Agrochemicals General Pesticide PrecursorChloro-substituted benzoic acidsThe general class of compounds are versatile intermediates for pesticides. sigmaaldrich.com
Specialty Chemicals Dyes & Industrial TracersFluoro- and chloro-substituted benzoic acidsUsed as precursors for dyes and as tracers in geothermal and oil well applications. sigmaaldrich.com

Development of High-Performance Liquid Crystals and Advanced Materials

The unique molecular architecture of this compound, characterized by its specific substitution pattern on the benzene (B151609) ring, makes it a molecule of interest in the field of materials science. The presence and positioning of the chloro, fluoro, and methyl groups can significantly influence the intermolecular interactions and, consequently, the bulk properties of materials derived from it. This section explores the potential for derivatization of this benzoic acid to create high-performance liquid crystals and other advanced materials, drawing on established principles from related fluorinated and chlorinated aromatic compounds.

While direct studies on the application of this compound in liquid crystal synthesis are not extensively documented in publicly available research, the known effects of its constituent functional groups allow for informed predictions of its utility. The development of liquid crystals from benzoic acid derivatives is a well-established field, where properties like mesophase behavior, dielectric anisotropy, and optical response are finely tuned through molecular engineering. nih.gov

The introduction of halogen atoms, particularly fluorine and chlorine, is a common strategy in the design of liquid crystalline materials. rsc.org Fluorine substitution, in particular, can alter the physical parameters of a liquid crystal, such as its dielectric permittivity and response time. researchgate.net Research on 4-(octyloxy)-3-fluorobenzoic acid has demonstrated that fluoro-substitution can lead to the emergence of a polar nematic phase. researchgate.net The position of these substituents is also critical; ortho-substituted benzoic acids may have reduced co-planarity, while meta- and para-substituted analogs can influence molecular broadening and enhance the longitudinal dipole moment, respectively. rsc.org

For instance, the related compound 3-Fluoro-2-methylbenzoic acid is considered a structural scaffold for the formation of bent-core liquid crystals due to the meta-positioning of the fluorine atom relative to the carboxylic acid. ossila.com Similarly, 3-Chloro-2-fluorobenzoic acid is utilized as a precursor in the synthesis of liquid crystals. ossila.com These examples underscore the potential of halogenated and methylated benzoic acids in the design of mesogenic molecules.

The derivatization of this compound for liquid crystal applications would typically involve esterification or amidation reactions at the carboxylic acid group. This allows for the introduction of a second, often elongated, molecular moiety, which is a common feature of calamitic (rod-shaped) liquid crystals. The choice of the reacting alcohol or amine is crucial in determining the final properties of the liquid crystal, including its melting point, clearing point, and the type of mesophase formed (e.g., nematic, smectic).

In the context of this compound, the combined electron-withdrawing effects of the chlorine and fluorine atoms would be expected to influence the dipole moment and polarizability of the molecule. This, in turn, would affect the dielectric anisotropy of any resulting liquid crystal—a key parameter for display applications. nih.gov The presence of the ortho-methyl group could introduce steric effects that influence the packing of the molecules in the liquid crystalline phase, potentially leading to the formation of specific smectic or tilted phases.

Beyond liquid crystals, substituted benzoic acids are foundational in the development of other advanced materials. For example, they can be used to create ligands for metal-organic frameworks (MOFs), where the carboxylic acid group coordinates to metal centers. ossila.com The specific substitution pattern on the aromatic ring can tune the electronic properties and pore environment of the resulting MOF, making them suitable for applications in gas storage, catalysis, and sensing.

The derivatization of this compound could also lead to the synthesis of novel polymers with tailored properties. By converting the carboxylic acid to a more reactive functional group, it could be incorporated into polyester (B1180765) or polyamide chains. The presence of the halogen atoms would likely enhance the thermal stability and flame retardancy of the resulting polymer, while also modifying its solubility and mechanical properties.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the specific computational and advanced spectroscopic characterization of the chemical compound This compound . Despite the importance of substituted benzoic acids in various fields of chemical research, detailed theoretical and experimental data for this particular isomer, as specified by the requested outline, are not present in the public domain.

While extensive research exists for structurally similar isomers, such as 2-chloro-6-fluorobenzoic acid, a direct transposition of this data would be scientifically inaccurate. The specific placement of the chloro, fluoro, and methyl groups on the benzoic acid ring profoundly influences its electronic and structural properties. Therefore, a dedicated study is necessary to accurately describe the characteristics of this compound.

The requested in-depth analysis, encompassing Density Functional Theory (DFT) for molecular geometry, HOMO-LUMO analysis, Non-Linear Optical (NLO) properties, Molecular Electrostatic Potential (MESP), and Fourier-Transform Infrared (FTIR) Spectroscopy, requires specific computational calculations and experimental measurements for the target molecule. These are not available in the current body of scientific publications.

Consequently, it is not possible to provide a scientifically rigorous article that adheres to the requested detailed outline for this compound at this time. Further experimental and theoretical research is required to elucidate the specific properties of this compound.

Computational Chemistry and Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Structural Elucidation

Raman Spectroscopy

A theoretical Raman spectrum for 3-Chloro-6-fluoro-2-methylbenzoic acid would be expected to exhibit characteristic bands corresponding to the vibrations of its functional groups and the aromatic ring. Key expected vibrational modes include:

C=O Stretching: A strong band characteristic of the carboxylic acid's carbonyl group.

Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region, typical for the benzene (B151609) ring.

C-Cl and C-F Stretching: Vibrations corresponding to the carbon-halogen bonds.

CH₃ Group Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group.

O-H Bending and C-O Stretching: Vibrations associated with the carboxylic acid moiety.

The precise frequencies of these modes would be influenced by the electronic effects and steric interactions of the chloro, fluoro, and methyl substituents on the benzene ring.

Detailed Vibrational Assignment and Potential Energy Distribution (PED)

A detailed vibrational assignment, supported by Potential Energy Distribution (PED) analysis, is crucial for understanding the nature of each normal mode of vibration. Although a specific PED analysis for this compound has not been published, the methodology is well-established through computational studies on analogous compounds. mdpi.comnih.gov

The process involves:

Geometry Optimization: The molecule's equilibrium geometry is first calculated using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). mdpi.com

Frequency Calculation: Vibrational frequencies are then computed for the optimized geometry.

PED Analysis: The contribution of each internal coordinate (e.g., bond stretching, angle bending, and torsions) to each calculated vibrational mode is determined. This allows for an unambiguous assignment of the spectral bands.

For this compound, a PED analysis would quantify the coupling between different vibrational modes, such as the interaction between the carboxylic acid group vibrations and the aromatic ring modes. This level of detail is essential for a complete interpretation of its infrared and Raman spectra.

Conformational Analysis and Potential Energy Landscapes

The presence of bulky ortho substituents next to the carboxylic acid group in this compound suggests a complex conformational landscape. The study of this landscape is vital for understanding the molecule's reactivity and intermolecular interactions.

Computational studies on closely related ortho-substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, reveal that the molecule's conformation is primarily determined by the internal rotation around the exocyclic C-C bond (connecting the carboxylic group to the ring) and the C-O bond within the carboxylic acid. mdpi.com

Identification and Characterization of Conformers

For substituted benzoic acids, two primary conformers are typically considered, defined by the orientation of the carboxylic acid's hydroxyl group: cis and trans.

Cis Conformer: The hydroxyl proton is oriented towards the carbonyl oxygen. In many substituted benzoic acids, this conformer is stabilized by an intramolecular hydrogen bond-like interaction.

Trans Conformer: The hydroxyl proton is oriented away from the carbonyl oxygen.

In the case of 2-chloro-6-fluorobenzoic acid, a detailed computational search identified a cis conformer as the lowest energy structure. mdpi.com Due to the steric hindrance from the ortho-substituents (the "ortho effect"), the carboxylic group is forced to twist out of the plane of the benzene ring. wikipedia.orgwordpress.com A similar situation is expected for this compound, where the cis conformer, with a non-planar arrangement of the -COOH group, would likely be the most stable.

Barriers to Internal Rotation and Conformational Dynamics

The energy barriers to internal rotation determine the rate of interconversion between conformers. For 2-chloro-6-fluorobenzoic acid, the energy barrier for the conversion from the more stable cis conformer to the trans conformer was calculated to be significant, approximately 47.5 kJ·mol⁻¹. mdpi.com The reverse barrier, from trans to cis, was found to be lower at 30.4 kJ·mol⁻¹. mdpi.com

These values suggest that at room temperature, the cis conformer is the dominant species. The rotational barrier is a consequence of the steric repulsion between the carboxylic acid group and the ortho-substituents. For this compound, the presence of a methyl group at the 2-position and a fluorine at the 6-position would similarly create substantial barriers to the rotation of the carboxylic acid group, governing its conformational dynamics.

Advanced Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Proton and Carbon-13 NMR for Structural Confirmation

While experimental NMR spectra for this compound are not available in the cited literature, the expected chemical shifts and multiplicities can be predicted based on established principles and data from similar compounds. rsc.orgrsc.org The electron-withdrawing effects of the chlorine and fluorine atoms, and the electron-donating nature of the methyl group, all influence the electronic environment and thus the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Data: The molecule has two aromatic protons. Their chemical shifts would be influenced by the neighboring substituents. The carboxylic acid proton would appear as a broad singlet at a significantly downfield shift. The methyl protons would appear as a singlet in the typical alkyl-aromatic region.

Predicted ¹³C NMR Data: The ¹³C NMR spectrum would show eight distinct signals corresponding to the seven carbons of the benzoic acid core and the one carbon of the methyl group. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons directly bonded to the electronegative fluorine and chlorine atoms would also exhibit characteristic shifts.

Below are the predicted NMR data tables for this compound.

Table 1: Predicted ¹H NMR Data for this compound Note: These are predicted values and may differ from experimental results.

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
-COOH~11-13Broad Singlet
Ar-H (at C4)~7.4-7.6Doublet of Doublets
Ar-H (at C5)~7.1-7.3Doublet of Doublets
-CH₃~2.3-2.5Singlet

Table 2: Predicted ¹³C NMR Data for this compound Note: These are predicted values and may differ from experimental results.

CarbonPredicted Chemical Shift (ppm)
-COOH~165-170
C-F~158-162 (Doublet, ¹JCF)
C-CH₃~135-140
C-Cl~130-135
C-H (at C4)~128-132
C-H (at C5)~124-128
C-COOH~120-125
-CH₃~15-20

Fluorine-19 NMR for Tracers and Probes in Biological Systems

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for studying fluorinated compounds within biological systems. nih.gov Due to the near-complete absence of naturally occurring organofluorine compounds in most species, ¹⁹F NMR offers the advantage of a background-free spectrum. nih.gov The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it nearly as sensitive as proton (¹H) NMR. nih.gov Its large chemical shift range is highly sensitive to the local electronic environment, making it an excellent probe for molecular interactions. nih.gov

In the context of biological systems, fluorinated molecules like analogues of this compound can serve as effective tracers and probes. For instance, studies on the interaction of o-, m-, and p-fluorobenzoates with porcine kidney D-amino acid oxidase (DAO) have demonstrated the utility of ¹⁹F NMR. nih.gov Upon binding to the enzyme, the ¹⁹F signals of the fluorobenzoates exhibited significant changes in their chemical shifts. nih.gov The signal for the free ortho-fluorobenzoate appeared at 6.0 ppm, while the bound form shifted downfield to 12.5 ppm. nih.gov Conversely, the meta-fluorobenzoate signal shifted upfield from 8.2 ppm (free) to 5.4 ppm (bound). nih.gov These shifts provide direct evidence of the ligand-protein interaction and can offer insights into the binding environment. nih.gov The significant downfield shift for the ortho-substituted analogue was attributed to the fluorine atom's close proximity to the flavin nucleus in the enzyme's active site. nih.gov

This high sensitivity to the local environment allows ¹⁹F NMR to be used for ligand screening and to monitor protein-ligand interactions over a wide range of affinities. nih.gov For example, a fluorine probe molecule prepared from 3-chloro-2-fluorobenzoic acid has been utilized to identify and quantify amino acids in metabolomics studies, showcasing the practical application of such compounds as ¹⁹F NMR probes.

Table 1: ¹⁹F NMR Chemical Shifts (ppm) of Fluorobenzoates, Free and Bound to D-Amino Acid Oxidase (DAO)

Compound Free (ppm) Bound to DAO (ppm) Chemical Shift Difference (ppm)
o-Fluorobenzoic acid 6.0 12.5 +6.5
m-Fluorobenzoic acid 8.2 5.4 -2.8
p-Fluorobenzoic acid 11.9 13.1 +1.2

Data sourced from a study on fluorobenzoate interactions with porcine kidney D-amino acid oxidase. nih.gov

X-ray Diffraction and Crystal Structure Analysis of Related Analogues

X-ray crystallography provides definitive information on the three-dimensional arrangement of molecules in a crystal lattice, revealing crucial details about conformation and intermolecular interactions that govern the solid-state structure. numberanalytics.comcaltech.edu While a specific crystal structure for this compound is not detailed in the reviewed literature, analysis of its close analogues, such as 2-chloro-6-fluorobenzoic acid, provides significant insight into the expected structural features. nih.gov

In the crystal structure of 2-chloro-6-fluorobenzoic acid, the molecule is not planar. nih.gov Steric hindrance from the ortho-substituents forces the carboxylic acid group to twist out of the plane of the phenyl ring, with a dihedral angle of 47.83 (6)° between the carboxylic group plane and the carbocyclic ring plane. nih.gov The bond angles within the benzene ring are also distorted, with the smallest angle at the carbon bearing the carboxylic acid group and the largest at the adjacent fluorine-bearing carbon. nih.gov This type of conformational and geometric data, obtainable only through high-resolution diffraction studies, is fundamental to understanding the molecule's physical properties and interaction potential.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding)

The crystal packing of halogenated benzoic acids is typically dominated by a combination of strong hydrogen bonds and weaker, yet structurally significant, halogen bonds.

Hydrogen Bonding: The most prominent intermolecular interaction in the crystal structures of benzoic acid and its derivatives is the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid moieties. nih.govresearchgate.net This interaction forms a characteristic R²₂(8) graph-set motif and is a robust feature observed across this class of compounds. nih.gov In addition to these primary interactions, weaker C-H···O and C-H···F contacts often play a secondary role in stabilizing the crystal lattice. nih.gov For instance, in 2-chloro-6-fluorobenzoic acid, the carboxylic acid dimers are further connected by C-H···F contacts, forming undulating sheets. nih.gov

Halogen Bonding: Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. mdpi.com Their strength and directionality are key factors in crystal engineering. In crystals of halogenated benzoic acids, various types of halogen bonds can be observed, including those between halogen atoms (e.g., Br···Cl) and between a halogen and an oxygen atom (X···O). mdpi.com The analysis of co-crystals of acridine (B1665455) with ortho- and meta-halogenated benzoic acids shows a competition between C-H···X hydrogen bonds and X···O halogen bonds, with the outcome depending on the type and position of the halogen.

Hirshfeld Surface Analysis and Energy Decomposition Models

Hirshfeld Surface Analysis: To visualize and quantify the complex network of intermolecular interactions within a crystal, Hirshfeld surface analysis is a powerful tool. mdpi.comnih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for a detailed examination of all close intermolecular contacts. nih.gov The surface is colored based on properties like dnorm (a normalized contact distance), which highlights regions of significant intermolecular interaction. Red spots on a dnorm map indicate contacts shorter than the van der Waals radii sum, typically corresponding to strong interactions like hydrogen bonds. nih.govnih.gov

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. nih.govnih.gov For example, in the analysis of a biphenyl (B1667301) carboxylic acid derivative, the fingerprint plot revealed that H···H (39.7%), C···H (39.0%), and O···H (18.0%) contacts were the major contributors to the crystal packing. nih.gov This type of analysis provides a holistic view of the packing forces, moving beyond just the strongest interactions. nih.gov

Energy Decomposition Models: To further understand the crystal packing, computational energy decomposition models can be employed to calculate the energetic contributions of different intermolecular interactions. nih.govcrystalexplorer.net Methods like the semi-classical density sums (SCDS-PIXEL) or models available in the CrystalExplorer software (e.g., CE-B3LYP) can partition the total lattice energy into Coulombic, polarization, dispersion, and repulsion components for specific molecule-molecule pairs. nih.govcrystalexplorer.net

For example, a PIXEL calculation on the herbicide isoxaflutole (B1672639) showed that the total lattice energy of -140 kJ/mol was composed of Coulombic (-56.6 kJ/mol), polarization (-20.7 kJ/mol), dispersion (-151.2 kJ/mol), and repulsion (+88.2 kJ/mol) terms. nih.gov This analysis revealed that dispersion forces were the dominant stabilizing contribution (66%), while electrostatic interactions accounted for 34%. nih.gov Such calculations allow for the creation of an "energy framework," a visual representation of the hierarchy and strength of the interactions that build the supramolecular architecture. mdpi.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Chloro-6-fluorobenzoic acid
3-Chloro-2-fluorobenzoic acid
o-Fluorobenzoic acid
m-Fluorobenzoic acid
p-Fluorobenzoic acid
Benzoic acid
2-chloro-4-nitrobenzoic acid
2-methyl-4-nitrobenzoic acid
3-hydroxybenzoic acid
2,6-dimethoxybenzoic acid
Acridine

Structure Reactivity and Structure Function Relationships

Influence of Halogen Substituents (Chlorine and Fluorine)

The two halogen atoms, chlorine and fluorine, are primary determinants of the molecule's electronic landscape and spatial configuration. Though both are halogens, their distinct properties lead to a unique combination of effects.

Halogen substituents exert two opposing electronic effects on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance or mesomeric effect (+M). pressbooks.pubquora.com The inductive effect stems from the high electronegativity of the halogens, which pulls electron density away from the benzene (B151609) ring through the sigma bond framework. ucsb.edu This effect generally increases the acidity of benzoic acids by stabilizing the resulting carboxylate anion. libretexts.orglibretexts.org

Fluorine is the most electronegative element, and thus it exerts the strongest -I effect. nih.gov Chlorine has a less powerful -I effect. libretexts.org Conversely, the +M effect, which involves the donation of lone pair electrons into the aromatic π-system, is also stronger for fluorine than for chlorine. researchgate.netdoubtnut.com This is because the 2p orbitals of fluorine are of a similar size and energy to the 2p orbitals of carbon, allowing for more effective orbital overlap compared to the larger 3p orbitals of chlorine. researchgate.netdoubtnut.com

The presence of substituents at the ortho positions (C2 and C6) relative to the carboxylic acid group introduces significant steric hindrance. In 3-Chloro-6-fluoro-2-methylbenzoic acid, the fluorine atom at C6 and the methyl group at C2 flank the carboxyl group. This is analogous to the well-studied 2-chloro-6-fluorobenzoic acid. researchgate.netnih.gov

Quantum chemical calculations on di-ortho-substituted benzoic acids show that steric repulsion between the ortho substituents and the oxygen atoms of the carboxylic group forces the -COOH group to twist out of the plane of the benzene ring. nih.gov For instance, in 2,6-dichlorobenzoic acid (26DCBA), the carboxylic moiety is calculated to be exactly perpendicular to the ring plane to minimize repulsion. nih.gov In 2,6-difluorobenzoic acid (26DFBA), the smaller size of fluorine results in less steric strain, and the dihedral angle between the carboxylic group and the ring is smaller. nih.gov

For the asymmetrically substituted 2-chloro-6-fluorobenzoic acid, computational studies reveal a non-planar structure for the lowest energy conformer. nih.govmdpi.com This is a direct consequence of minimizing the steric clash between the ortho halogens and the carboxyl group. It is certain that the same principle applies to this compound, where the ortho-fluoro and ortho-methyl groups force a similar non-planar conformation. This twisting disrupts the π-conjugation between the carboxyl group and the aromatic ring, which in turn influences the molecule's electronic properties and reactivity.

Impact of Methyl Group Substitution on Reactivity and Molecular Architecture

The methyl group at the C2 position introduces its own set of electronic and steric influences. Electronically, the methyl group is generally considered to be electron-donating through an inductive effect, which would typically decrease the acidity of the benzoic acid. libretexts.org

Sterically, the methyl group is bulkier than a fluorine atom but comparable in some respects to a chlorine atom. rsc.org Its presence at an ortho position contributes significantly to the steric crowding around the carboxylic acid group, working in concert with the C6-fluorine to force the carboxyl group out of the benzene ring's plane. Studies comparing o-toluic acid (o-methylbenzoic acid) and o-chlorobenzoic acid have explored the structural similarities and differences arising from these two groups, noting that while they can sometimes be structurally similar, small energy differences can lead to different crystal packing. rsc.org In this compound, the methyl group's primary role is likely steric, enhancing the non-planarity of the molecule and shielding the carboxylic acid group.

Comparative Studies with Mono- and Di-Ortho-Substituted Benzoic Acids

To understand the properties of this compound, it is instructive to compare it with related benzoic acids. A detailed study using quantum chemical calculations and experimental data for various ortho-substituted benzoic acids provides valuable insights. researchgate.netnih.govnih.gov The acidity, as measured by pKa values, is a key indicator of the combined electronic effects of the substituents.

CompoundpKa (in water at 25 °C)
Benzoic acid4.20 researchgate.net
2-Fluorobenzoic acid3.27 researchgate.net
2-Chlorobenzoic acid2.94 researchgate.net
2,6-Difluorobenzoic acid2.34 researchgate.net
2-Chloro-6-fluorobenzoic acid2.04 researchgate.net
2,6-Dichlorobenzoic acid1.69 researchgate.net

As the data shows, all ortho-halogenated benzoic acids are considerably more acidic than benzoic acid itself. researchgate.netnih.gov The addition of a second ortho-halogen further increases acidity. Notably, 2-chlorobenzoic acid is a stronger acid than 2-fluorobenzoic acid, illustrating the complex interplay of inductive and resonance effects where chlorine has a greater acid-strengthening effect in this position. researchgate.net The di-substituted acids follow a clear trend: acidity increases with the electron-withdrawing power and number of halogen substituents (dichloro > chlorofluoro > difluoro). researchgate.net Based on this trend, the pKa of this compound is expected to be low, indicating a strong acid, although the electron-donating nature of the methyl group would likely make it slightly less acidic than its 2-chloro-6-fluorobenzoic acid counterpart.

Correlation of Computational Data with Experimental Reactivity Trends

Computational chemistry, particularly using Density Functional Theory (DFT), has proven invaluable for correlating molecular structure with observed properties like acidity. nih.govnih.gov Studies on ortho-substituted benzoic acids have used DFT calculations to model the potential energy surfaces, identify stable conformers, and calculate rotational energy barriers. nih.govacs.org

For 2-chloro-6-fluorobenzoic acid, DFT calculations predict one cis conformer as the most stable structure, with the trans conformer being significantly higher in energy (by 17.07 kJ·mol⁻¹). nih.gov The calculated barrier for the conversion of the cis to the trans form is high (47.5 kJ·mol⁻¹), confirming the stability of the non-planar cis structure. nih.gov

These computational findings directly rationalize experimental reactivity trends. The calculated non-planar structures explain the disruption of conjugation. Furthermore, the calculated electronic effects of the substituents correlate well with the experimentally measured pKa values. researchgate.net The increasing acidity from benzoic acid to the di-ortho-halo-substituted versions is explained by the powerful inductive stabilization of the carboxylate anion by the halogens, an effect that is well-reproduced in computational models. libretexts.orgresearchgate.net Such computational studies provide a molecular-level understanding that bridges the gap between static structure and dynamic chemical behavior.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

The initial and most fundamental area of research would be the development of efficient and environmentally benign methods for the synthesis of 3-Chloro-6-fluoro-2-methylbenzoic acid. Drawing inspiration from the synthesis of related halogenated and methylated benzoic acids, several strategies could be explored. For instance, methods for preparing 2-chloro-6-methylbenzoic acid have involved nucleophilic aromatic substitution followed by oxidation, or carbonylation of a suitable precursor. researchgate.net Similarly, the synthesis of other fluorinated benzoic acids has been achieved through Friedel-Crafts acylation reactions. ossila.comgoogle.com

Future research could focus on:

Directed Ortho-Metalation: Utilizing the directing effects of the existing substituents on the benzene (B151609) ring to introduce the remaining functional groups in a regioselective manner.

Halogen Exchange Reactions: Investigating the possibility of selectively replacing a different halogen or a nitro group with either chlorine or fluorine.

Catalytic Carboxylation: Exploring modern catalytic methods to introduce the carboxylic acid group onto a pre-functionalized aromatic ring.

A key aspect of this research should be the incorporation of "green chemistry" principles, such as the use of non-toxic reagents, renewable feedstocks, and energy-efficient reaction conditions.

Deeper Exploration of Mechanistic Pathways for Complex Transformations

Once synthetic routes are established, a deeper investigation into the mechanisms of reactions involving this compound would be crucial. The interplay of the chloro, fluoro, and methyl groups, each with distinct electronic and steric effects, could lead to interesting and complex reactivity. For example, studies on related compounds have delved into the conformational preferences and intramolecular interactions that influence their chemical behavior. mdpi.com

Future mechanistic studies could include:

Kinetic and Thermodynamic Profiling: Understanding the energy landscapes of reactions to optimize conditions and yields.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction intermediates and transition states, providing insights that are difficult to obtain experimentally.

Isotopic Labeling Studies: Using isotopes to trace the movement of atoms and elucidate reaction pathways with a high degree of certainty.

Rational Design of Derivatives for Targeted Applications

The true potential of this compound lies in its use as a building block for more complex molecules with specific functions. Halogenated benzoic acids are known precursors for pharmaceuticals, agrochemicals, and materials science applications. mdpi.com For instance, derivatives of 2-chloro-6-fluoro-3-methylbenzoic acid have been investigated as stearoyl-CoA desaturase 1 (SCD1) inhibitors for treating obesity. guidechem.com Other related fluorinated benzoic acids are used in the synthesis of liquid crystals and as intermediates for active pharmaceutical ingredients (APIs). ossila.com

Future research in this area would involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives and evaluating their biological activity or material properties to identify key structural motifs for desired functions.

Bioisosteric Replacement: Using the unique properties of the fluorine and chlorine atoms to modulate the physicochemical and pharmacokinetic properties of known bioactive molecules.

Development of Novel Polymers and Materials: Incorporating the this compound scaffold into polymers or metal-organic frameworks (MOFs) to create materials with novel thermal, optical, or electronic properties.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Synthesis and Reactivity

The nascent state of knowledge about this compound makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These powerful tools can help to accelerate the research and development cycle.

Potential applications of AI and ML include:

Predictive Synthesis Planning: Using AI algorithms to propose and evaluate potential synthetic routes based on known chemical reactions and the vast database of chemical knowledge.

Reactivity Prediction: Developing ML models to predict the reactivity of this compound in various chemical transformations, guiding experimental design.

Virtual Screening for Drug Discovery: Employing computational models to predict the potential biological activity of virtual libraries of derivatives, prioritizing the synthesis of the most promising candidates.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Chloro-6-fluoro-2-methylbenzoic acid with high purity?

  • Methodological Answer : A multi-step approach is recommended:

Halogenation : Introduce fluorine and chlorine substituents via electrophilic aromatic substitution (EAS) using directing groups (e.g., methyl at position 2) to control regioselectivity .

Methylation : Employ Friedel-Crafts alkylation or Suzuki coupling for methyl group introduction, ensuring steric hindrance at position 2 does not impede reactivity .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. Which spectroscopic techniques are most effective for characterizing substituent positions in this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Methyl protons at δ 2.1–2.4 ppm (singlet); aromatic protons show splitting patterns influenced by adjacent Cl/F substituents .
  • ¹³C NMR : Carboxylic acid carbon at δ 170–175 ppm; methyl carbon at δ 20–25 ppm .
  • ¹⁹F NMR : Fluorine at δ -110 to -115 ppm (coupled with adjacent protons) .
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch at ~1680–1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M-H]⁻ at m/z 218.01 (calculated) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., positions ortho/para to Cl/F). Methyl groups may sterically hinder reactivity at position 2 .
  • Transition State Modeling : Simulate reaction pathways for SNAr (nucleophilic aromatic substitution) using Gaussian or ORCA software. Compare activation energies for Cl vs. F substitution .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., reaction rates with amines or thiols under basic conditions) .

Q. How can researchers resolve contradictory HPLC and NMR data when analyzing derivatives of this compound?

  • Methodological Answer :
  • Case Study : If HPLC indicates >95% purity but NMR shows unexpected peaks:

2D NMR (COSY, HSQC) : Assign all protons/carbons to distinguish impurities from tautomers .

Spiking Experiments : Add authentic samples of suspected byproducts (e.g., dehalogenated analogs) to confirm co-elution .

Ion Mobility-MS : Detect trace isomers or conformers not resolved by HPLC .

  • Advanced Chromatography : Use chiral columns or HILIC methods if polar byproducts are suspected .

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